(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Description
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid (CAS: 1014018-41-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected γ-amino acid derivative. Its molecular formula is C₂₀H₂₁NO₄ (MW: 339.39 g/mol), featuring a pentanoic acid backbone with an Fmoc-protected amino group at the γ-position . This compound is widely used in peptide synthesis as a building block, particularly for introducing non-natural amino acid residues into peptide chains. The Fmoc group facilitates solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .
Key structural characteristics include:
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUWOMDZJCFFDR-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, commonly referred to as Fmoc-Amino Acid, is a synthetic compound frequently utilized in peptide synthesis and medicinal chemistry. Its unique structural attributes, particularly the fluorenylmethoxycarbonyl (Fmoc) group, confer significant biological activity, making it a focal point for research in drug development and bioconjugation techniques.
Chemical Structure and Properties
The molecular formula of this compound is C₃₅H₃₂N₂O₆, with a molecular weight of 588.64 g/mol. The compound features a pentanoic acid backbone with an Fmoc protecting group, which is essential in the synthesis of complex peptides.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₃₂N₂O₆ |
| Molecular Weight | 588.64 g/mol |
| CAS Number | 201046-59-5 |
| Storage Temperature | Refrigerated (2-8°C) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates various biological pathways, influencing processes such as protein synthesis and cellular signaling.
Interaction Studies
Studies have demonstrated that the compound can effectively bind to target proteins, leading to modulation of their activity. For instance, it has been shown to influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in numerous physiological responses.
Biological Activity
The biological effects of this compound have been evaluated through various assays:
- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. It has been observed to induce potent analgesia with reduced side effects compared to traditional opioids .
- Cell Proliferation : The compound has been tested for its effects on cell proliferation in vitro. Results suggest that it can inhibit the growth of certain cancer cell lines, indicating potential as an anti-cancer agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Pain Management
In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in pain responses compared to control groups. The study concluded that its mechanism involves modulation of opioid receptors without the common side effects associated with traditional analgesics .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to a notable decrease in cell viability and proliferation rates. The findings suggest that this compound may induce apoptosis through specific signaling pathways.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for selective deprotection, facilitating the assembly of peptides with high fidelity.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-Glu-NH2 is utilized to introduce glutamic acid residues into peptides. The Fmoc group can be easily removed under basic conditions (e.g., using piperidine), allowing for subsequent coupling reactions with other amino acids. This method is essential for producing complex peptides that are otherwise challenging to synthesize through traditional methods.
Drug Development
The compound has shown potential in drug development, particularly in designing peptide-based therapeutics. Its structure allows for the incorporation of various functional groups that can enhance biological activity or target specificity.
Targeted Drug Delivery
Research indicates that peptides synthesized with Fmoc-Glu-NH2 can be modified to improve their binding affinity to specific receptors or proteins, which is crucial for targeted drug delivery systems. This capability is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and enhance therapeutic efficacy.
Biochemical Research
Fmoc-Glu-NH2 is also employed in biochemical research to study protein interactions and functions. By incorporating this amino acid into peptides or proteins, researchers can investigate how modifications affect biological activity.
Enzyme Inhibition Studies
Studies have utilized peptides containing Fmoc-Glu-NH2 to explore enzyme inhibition mechanisms. For example, certain derivatives have been tested against proteases to understand their inhibition kinetics and binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Amino Acid Position: γ-amino acids (target compound) vs. α-/β-analogs alter peptide backbone spacing, affecting tertiary structure and bioactivity . For example, γ-amino acids are less prone to proteolytic degradation than α-analogs .
Substituent Effects :
- Piperidin-1-yl groups (target compound, L-2a) enhance membrane permeability due to their basic tertiary amine, useful in cell-penetrating peptides .
- Aromatic/halogenated groups (e.g., 4-iodophenyl in ) enable applications in targeted imaging and drug delivery.
Solubility and Stability :
- Hydrochloride salts (target compound, L-2a) exhibit superior solubility in SPPS-compatible solvents compared to free acids .
- Branched chains (e.g., dimethyl in ) reduce solubility but improve metabolic stability.
Analytical Confirmation:
- HRMS and NMR : Critical for verifying molecular weight (e.g., HRMS m/z 409.2123 for target compound ) and structural assignments (e.g., δ=171.4 ppm for carbonyl in ¹³C NMR ).
Q & A
Q. What is the structural and functional significance of the Fmoc-protected amino group in (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during peptide synthesis. Its advantages include:
- Orthogonal Deprotection : Removed under mild basic conditions (e.g., piperidine), leaving other protective groups (e.g., tert-butyl) intact .
- UV Activity : The fluorenyl moiety allows for easy monitoring via UV detection during HPLC purification .
- Solubility : Enhances solubility in organic solvents, critical for solid-phase peptide synthesis (SPPS) .
Q. What are the critical safety protocols for handling this compound?
While acute toxicity data are limited, safety data sheets (SDS) recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Tightly sealed containers in cool, dry conditions to prevent degradation .
- Emergency Measures : Flush eyes with water for 15+ minutes upon exposure and seek medical attention .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized in SPPS using this compound?
Challenges like low yields or racemization can be addressed via:
- Microwave-Assisted Synthesis : Reduces reaction time and improves coupling efficiency by enhancing molecular collisions .
- Coupling Reagents : Use HOBt/DIC or OxymaPure/DIEA to minimize side reactions .
- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) balances solubility and reactivity .
Q. How should researchers resolve contradictions in reported toxicity data?
Discrepancies in SDS (e.g., missing ecotoxicity data in vs. acute toxicity classifications in ) require:
Q. What structural modifications enhance this compound’s bioactivity or stability?
Substituent effects can be explored through:
- Lipophilicity Modulation : Adding 3,5-dimethylphenyl groups improves membrane permeability .
- Steric Shielding : Bulky groups (e.g., tert-butyl) near the carboxylate reduce hydrolysis .
- Functional Group Interplay : Nitrophenyl derivatives show enhanced antimicrobial activity due to electron-withdrawing effects .
Methodological Considerations
- Synthesis Optimization : Monitor reaction pH (6.5–7.5) to prevent Fmoc premature cleavage .
- Purification : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) for high-purity isolation .
- Stability Testing : Conduct accelerated degradation studies under varying temperatures and humidity to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
